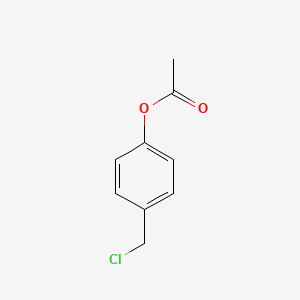

4-(Chloromethyl)phenyl acetate

Descripción

4-(Chloromethyl)phenyl acetate (CMPA) is an organochlorine ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. It features a chloromethyl (–CH₂Cl) group at the para position of the phenyl ring, which enhances its electrophilic reactivity. CMPA is widely utilized in biochemical assays, particularly in determining the enzymatic activity of paraoxonase 1 (PON1), a key enzyme involved in detoxifying organophosphates (OPs). Its non-toxic nature compared to OP substrates makes it a safer alternative for high-throughput PON1 status analyses .

Propiedades

IUPAC Name |

[4-(chloromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRCXSCDWKJWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192806 | |

| Record name | Phenol, 4-(chloromethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39720-27-9 | |

| Record name | 4-(Chloromethyl)phenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39720-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(chloromethyl)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039720279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(chloromethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Acetylation of 4-(Chloromethyl)phenol

This method involves the acetylation of 4-(chloromethyl)phenol using acetic anhydride or acetyl chloride in the presence of an acid catalyst. The reaction typically proceeds as follows:

-

- Reagents : 4-(chloromethyl)phenol and acetic anhydride (or acetyl chloride).

- Catalyst : Acid catalysts such as sulfuric acid or phosphoric acid.

- Temperature : Moderate heating (e.g., 50–80 °C).

-

- The hydroxyl group of 4-(chloromethyl)phenol reacts with acetic anhydride, forming the ester bond and yielding 4-(chloromethyl)phenyl acetate.

-

- This method generally provides high yields and purity, depending on the reaction conditions and purification steps.

Chloromethylation Followed by Acetylation

This two-step method starts with the chloromethylation of phenol, followed by acetylation:

Step 1: Chloromethylation :

- Phenol reacts with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the para position.

- Reaction conditions include acidic media and controlled temperature (~40–60 °C).

Step 2: Acetylation :

- The resulting 4-(chloromethyl)phenol is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.

- Advantages :

- This method allows for selective functionalization of phenol derivatives.

Use of Acetoxybenzyl Chloride as a Precursor

In some cases, p-Acetoxybenzyl chloride is directly synthesized by reacting phenol derivatives with acetyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. This is a one-pot method that combines chlorination and acetylation.

- Reaction Conditions :

- Reagents: Phenol derivative, acetyl chloride, thionyl chloride.

- Solvent: Dichloromethane or similar organic solvents.

- Temperature: Typically below room temperature (0–10 °C).

Data Table: Reaction Parameters for Different Methods

| Method | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Acetylation | Acetic anhydride + phenol | Sulfuric acid | 50–80 | ~85 | High |

| Chloromethylation + Acetylation | Formaldehyde + HCl + phenol | Acidic medium | ~40–60 | ~80 | Moderate |

| One-Pot Chlorination + Acetylation | Acetyl chloride + thionyl chloride | None | 0–10 | ~90 | High |

Notes on Optimization

-

- Organic solvents like dichloromethane are preferred for reactions requiring controlled temperatures.

-

- Acid catalysts improve the yield but require careful handling due to corrosive properties.

-

- Products are typically purified using recrystallization or distillation to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)phenyl acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(Chloromethyl)phenol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under mild to moderate temperatures.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl acetates depending on the nucleophile used.

Hydrolysis: Major products are 4-(Chloromethyl)phenol and acetic acid.

Oxidation: Products can include 4-(Chloromethyl)benzoic acid or 4-(Chloromethyl)benzaldehyde.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Chloromethyl)phenyl acetate serves as an important reagent in organic synthesis. It is utilized to create more complex molecules through:

- Nucleophilic substitution reactions , where the chloromethyl group can be replaced by various nucleophiles.

- Formation of esters and amides , expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Biological Research

Recent studies have highlighted the biological activity of this compound, particularly in microbiological contexts:

- Inhibition of bacterial translocation : Research indicates that this compound can inhibit bacterial translocation in experimental models, suggesting its potential role in understanding gut microbiota interactions.

- Enzyme activity assays : It has been employed as a substrate in assays to determine paraoxonase 1 (PON1) enzymatic activity, which is crucial for studying various health conditions including cardiovascular diseases and schizophrenia . For instance, PON1 activity against this compound has been used to stratify individuals based on their genetic polymorphisms related to enzyme function .

Case Study 1: PON1 Status Analysis

A study investigated the relationship between PON1 activity against this compound and schizophrenia phenotypes. The research involved comparing PON1 activities among individuals with deficit schizophrenia, non-deficit schizophrenia, and healthy controls. Results indicated that altered PON1 activities were associated with disease phenotypes, providing insights into the biochemical pathways involved in mental health disorders .

Case Study 2: Enzymatic Activity Measurement

In a detailed protocol for assessing PON1 status using non-organophosphate substrates, researchers utilized this compound to evaluate enzymatic activities via absorbance readings at specific wavelengths. This method allowed for the differentiation of PON1 genotypes based on their hydrolysis rates, contributing valuable data for understanding genetic influences on enzyme functionality .

Summary

The applications of this compound span across organic synthesis and biological research. Its unique chemical properties facilitate diverse reactions that are essential for developing new compounds in medicinal chemistry. Additionally, its role in enzymatic assays highlights its importance in biomedical research, particularly concerning enzyme activity related to health conditions.

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Microbiological Studies | Inhibits bacterial translocation; potential implications for gut health |

| Enzyme Activity Assays | Used as a substrate for determining PON1 enzymatic activity |

| Biochemical Research | Investigates genetic polymorphisms related to enzyme functionality |

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)phenyl acetate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can be hydrolyzed to release acetic acid and the corresponding phenol, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between CMPA and related compounds:

Actividad Biológica

4-(Chloromethyl)phenyl acetate (CMPA), with the chemical formula C₉H₉ClO₂ and CAS number 39720-27-9, is an organic compound notable for its biological activity, particularly in microbiological contexts and enzyme studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research.

- Molecular Weight : Approximately 182.62 g/mol

- Appearance : Colorless to pale yellow liquid

- Functional Groups : Chloromethyl and acetate groups attached to a phenyl ring

Biological Activity

Research highlights several key areas where CMPA exhibits biological activity:

- Antimicrobial Properties : CMPA has been shown to inhibit bacterial translocation in experimental models, indicating potential applications in understanding gut microbiota interactions and their implications for health.

- Enzymatic Activity : CMPA serves as a substrate in assays measuring the activity of paraoxonase 1 (PON1), an enzyme associated with antioxidant properties and the hydrolysis of organophosphates . The enzyme's activity can vary based on genetic polymorphisms, notably the Q192R genotype, which influences hydrolytic capabilities against CMPA .

- Toxicological Considerations : While CMPA shows promise in various applications, it is also associated with risks such as skin sensitization and acute toxicity if ingested. These factors necessitate careful handling and further investigation into its safety profile.

The biological effects of CMPA can be attributed to its structural characteristics:

- Nucleophilic Substitution Reactions : The chloromethyl group allows CMPA to participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

- Enzyme Interaction : As a substrate for PON1, CMPA's hydrolysis provides insights into individual variations in enzyme activity, which is critical for understanding oxidative stress and cardiovascular disease risk .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial translocation | |

| Enzymatic | Substrate for PON1 activity measurement | |

| Toxicity | Skin sensitization risk; acute toxicity if ingested |

Case Study: PON1 Activity and Schizophrenia

A study investigated the relationship between PON1 activity measured with CMPA and schizophrenia symptoms. The research involved 80 participants divided into deficit schizophrenia (DS), non-deficit schizophrenia (NDS), and healthy controls. Results indicated that reduced CMPAase activity was significantly associated with DS, suggesting a potential link between enzyme function and psychiatric conditions .

Applications in Research

CMPA is utilized across various fields:

- Organic Synthesis : Acts as an intermediate for synthesizing more complex molecules.

- Biochemical Assays : Employed to study enzyme-catalyzed reactions.

- Pharmaceutical Development : Investigated for potential therapeutic applications due to its reactivity and biological properties.

Q & A

Q. How can researchers address inter-individual variability in hydrolysis rates of this compound when designing enzymatic assays?

- Methodological Answer : Population distribution plots (e.g., hydrolysis rates vs. phenyl acetate activity) reveal significant variability due to genetic polymorphisms (e.g., PON1 Q192R). To mitigate this, normalize hydrolysis data using the substrate ratio (CMPAase/AREase) and stratify cohorts by genotype. Incorporate covariates like age, renal function, and lipid profiles in multivariate regression models to isolate confounding factors .

Q. What methodological considerations are critical when correlating this compound hydrolysis with clinical outcomes in chronic diseases?

- Methodological Answer : In chronic kidney disease (CKD) studies, measure CMPAase activity alongside glomerular filtration rate (GFR) and atherogenic indices (e.g., AIP). Use standardized protocols for plasma sample handling (e.g., immediate refrigeration, avoidance of freeze-thaw cycles). Adjust hydrolysis rates for physiological variables (e.g., pH 7.4, 37°C) using conversion factors derived from enzyme kinetics to ensure clinical relevance .

Q. How do non-physiological assay conditions affect the interpretation of this compound hydrolysis data in PON1 studies?

- Methodological Answer : High salt concentrations or extreme pH (>8.5) artificially inflate hydrolysis rates by altering PON1's catalytic conformation. To address this, calibrate assays using reference samples with known PON1 status and apply correction factors (e.g., 65- to 164-fold adjustments for infants vs. adults). Validate results against physiologically relevant conditions (pH 7.4, 150 mM NaCl) to ensure translational accuracy .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported hydrolysis rates of this compound across studies?

- Methodological Answer : Discrepancies often arise from divergent assay conditions (e.g., substrate concentration, incubation time). Harmonize protocols by adopting consensus guidelines (e.g., 1 mM substrate in 20 mM Tris-HCl buffer, pH 8.0). Cross-validate results using orthogonal methods like mass spectrometry or fluorometric detection. Report raw data alongside normalized ratios to facilitate meta-analyses .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.